molecular formula C15H12BrClN2O3 B2384565 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate CAS No. 387378-54-3

2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate

Cat. No.: B2384565
CAS No.: 387378-54-3
M. Wt: 383.63
InChI Key: GYFWDTXLCHVOMG-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylamino group, and a bromopyridine carboxylate group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a benzene derivative to form the 2-chlorophenyl intermediate.

    Amination Reaction: The 2-chlorophenyl intermediate undergoes a nucleophilic substitution reaction with methylamine to form the 2-chlorophenylmethylamino intermediate.

    Coupling with Pyridine Derivative: The 2-chlorophenylmethylamino intermediate is then coupled with a bromopyridine-3-carboxylate derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its activity against specific diseases or conditions, particularly those involving the central nervous system or inflammatory pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c16-12-5-11(6-18-8-12)15(21)22-9-14(20)19-7-10-3-1-2-4-13(10)17/h1-6,8H,7,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFWDTXLCHVOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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